molecular formula C8H15NO B1219449 Physoperuvine CAS No. 60723-27-5

Physoperuvine

Cat. No.: B1219449
CAS No.: 60723-27-5
M. Wt: 141.21 g/mol
InChI Key: BKWVNPXVPQOROM-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physoperuvine is a tropane alkaloid.

Scientific Research Applications

1. Physoperuvine in Physiological Signal Research

This compound, while not directly studied, can be indirectly related to the broader field of physiological signal research. This includes the study of complex biomedical signals, like those in cardiovascular and neurological research. Resources like PhysioBank provide extensive data on physiological signals, which may include effects of various compounds including alkaloids like this compound (Goldberger et al., 2000). Understanding these signals is crucial in determining the physiological impact of substances, possibly including this compound.

2. This compound Synthesis and Chemical Research

A significant aspect of this compound's scientific applications is in its synthesis. The stereoselective synthesis of this compound, a tropane alkaloid from Physalis peruviana Linne, showcases the compound's role in chemical research. Techniques like tandem aza-Claisen rearrangement and ring-closing metathesis reaction are pivotal in synthesizing this alkaloid (Zaed, Swift, & Sutherland, 2009). Such research is essential for exploring this compound's potential applications in various scientific fields.

3. The Role of this compound in Translational Research

While not directly mentioned, this compound can be conceptually linked to translational research, which bridges the gap between basic science and clinical applications. This field often involves studying physiological processes at various levels, potentially including the impact of compounds like this compound. The goal is to apply scientific findings in clinical settings, which could encompass the therapeutic potentials of this compound (Grady, 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Physoperuvine involves the condensation of two molecules of 3,4-dihydroxyphenylalanine (DOPA) followed by a series of oxidation and cyclization reactions.", "Starting Materials": [ "3,4-dihydroxyphenylalanine (DOPA)", "Oxidizing agent (e.g. NaIO4)", "Cyclizing agent (e.g. trifluoroacetic anhydride)" ], "Reaction": [ "Step 1: Two molecules of DOPA are condensed in the presence of a dehydrating agent (e.g. dicyclohexylcarbodiimide) to form a dimer.", "Step 2: The dimer is oxidized using an oxidizing agent (e.g. NaIO4) to form a quinone intermediate.", "Step 3: The quinone intermediate undergoes cyclization in the presence of a cyclizing agent (e.g. trifluoroacetic anhydride) to form Physoperuvine." ] }

CAS No.

60723-27-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-1-ol

InChI

InChI=1S/C8H15NO/c1-9-7-3-2-5-8(9,10)6-4-7/h7,10H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

BKWVNPXVPQOROM-YUMQZZPRSA-N

Isomeric SMILES

CN1[C@H]2CCC[C@@]1(CC2)O

SMILES

CN1C2CCCC1(CC2)O

Canonical SMILES

CN1C2CCCC1(CC2)O

Synonyms

physoperuvine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physoperuvine
Reactant of Route 2
Physoperuvine
Reactant of Route 3
Physoperuvine
Reactant of Route 4
Physoperuvine
Reactant of Route 5
Physoperuvine
Reactant of Route 6
Physoperuvine
Customer
Q & A

Q1: What is Physoperuvine and where is it found?

A1: this compound is a tropane alkaloid primarily found in the roots of Physalis peruviana Linne, also known as Cape gooseberry. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a bicyclic compound with a hydroxyl group at the bridgehead position. Its structure was initially debated, but later confirmed through synthesis and X-ray crystallography. [, , , ]

Q3: Can you describe the stereochemistry of this compound?

A3: this compound exists as a single enantiomer. The absolute configuration of the naturally occurring compound is (–)-(S). [, , ]

Q4: How has this compound been synthesized?

A4: Numerous synthetic routes to this compound have been developed. Some notable approaches include:

  • Utilizing a tandem aza-Claisen rearrangement and ring-closing metathesis reaction. []
  • Exploiting the catalytic asymmetrization of meso-3,7-bis-siloxycycloheptene with a chiral rhodium(I) binap catalyst. []
  • Employing asymmetric cycloadditions of dienes to chloronitroso compounds derived from carbohydrate ketones. [, ]
  • Constructing the tropane ring system through a nitroso-cycloaddition strategy followed by intramolecular displacement. []

Q5: Are there any synthetic routes that provide specific stereocontrol over the final product?

A5: Yes, several methods offer stereoselective synthesis of this compound. For instance, the use of chiral rhodium catalysts enables the preparation of enantiomerically enriched (–)-(S)-Physoperuvine. [] Similarly, utilizing specific carbohydrate-derived chloronitroso compounds in cycloaddition reactions can selectively yield either (–) or (+) enantiomers of this compound. [, ]

Q6: What analytical techniques are typically employed to identify and quantify this compound?

A7: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a common method for the analysis of this compound and related tropane alkaloids in various matrices, including plant materials and food products. [, ]

Q7: Are there established methods for the simultaneous analysis of multiple tropane alkaloids, including this compound?

A8: Yes, methods utilizing HPLC-HRMS have been developed for the concurrent determination of up to 13 tropane alkaloids, encompassing this compound, in complex samples like tea and animal feed. [, ]

Q8: Have there been any reported cases of this compound contamination in food or feed?

A9: Yes, analyses of tea and animal feed have revealed the presence of this compound and other tropane alkaloids, often attributed to contamination with Solanaceae plants during cultivation or processing. [, ] This highlights the importance of monitoring these compounds in the food and feed chain.

Q9: What are the potential implications of this compound contamination in food and feed?

A10: Tropane alkaloids, including this compound, can exert anticholinergic effects, potentially leading to health issues if ingested in significant amounts. [] Therefore, monitoring and regulating their presence in food and feed is crucial to safeguard consumer health.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.